![molecular formula C18H20BrNO2 B6079163 2-(3-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6079163.png)
2-(3-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as BDB, is a chemical compound that belongs to the family of isoquinoline alkaloids. It has been the subject of extensive research due to its potential therapeutic applications in various fields, especially in neuroscience.
Mechanism of Action
The exact mechanism of action of 2-(3-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. It has been shown to increase the levels of these neurotransmitters, which are involved in regulating mood, emotion, and movement.
Biochemical and Physiological Effects:
2-(3-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects, including increased levels of serotonin and dopamine in the brain, decreased levels of corticosterone, and increased levels of brain-derived neurotrophic factor (BDNF). BDNF is a protein that plays a crucial role in the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
2-(3-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, it also has some limitations, including its limited solubility in water and its potential to interact with other drugs or compounds.
Future Directions
There are several future directions for research on 2-(3-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, including further studies on its mechanism of action, its potential as a treatment for various neurological disorders, and its potential as a tool for studying the serotonin and dopamine systems in the brain. Additionally, further studies on the safety and toxicity of 2-(3-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline are needed to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(3-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves several steps, including the condensation of 3-bromobenzaldehyde with tetrahydroisoquinoline, followed by reduction using sodium borohydride and methylation using dimethyl sulfate. The final product is obtained through purification using column chromatography.
Scientific Research Applications
2-(3-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications in various fields, especially in neuroscience. It has been found to exhibit significant antidepressant and anxiolytic effects in animal models. It has also been shown to have potential as a treatment for Parkinson's disease due to its ability to increase dopamine levels in the brain.
properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-21-17-9-14-6-7-20(12-15(14)10-18(17)22-2)11-13-4-3-5-16(19)8-13/h3-5,8-10H,6-7,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULUUBIAAIDKFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC(=CC=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.